Methyl 4,6-difluoro-1H-indole-5-carboxylate
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Overview
Description
Methyl 4,6-difluoro-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs, playing a crucial role in cell biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-difluoro-1H-indole-5-carboxylate typically involves the esterification of indole-5-carboxylic acidCommon synthetic routes include the Leimgruber–Batcho indole synthesis, which involves the reaction of o-nitrotoluene with dihydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-difluoro-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives. These products have diverse applications in pharmaceuticals and materials science.
Scientific Research Applications
Methyl 4,6-difluoro-1H-indole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing complex indole derivatives used in organic synthesis.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 4,6-difluoro-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The fluorine atoms enhance its stability and reactivity, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Methyl indole-5-carboxylate: Lacks fluorine atoms, making it less reactive in certain chemical reactions.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Exhibits different biological activities due to the presence of amino and alkyl groups.
Uniqueness
Methyl 4,6-difluoro-1H-indole-5-carboxylate is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .
Properties
IUPAC Name |
methyl 4,6-difluoro-1H-indole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c1-15-10(14)8-6(11)4-7-5(9(8)12)2-3-13-7/h2-4,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPYQCJUUNZAAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1F)C=CN2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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